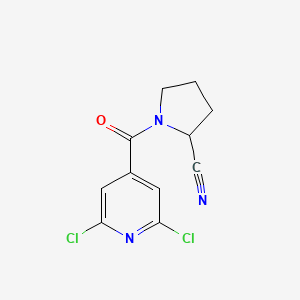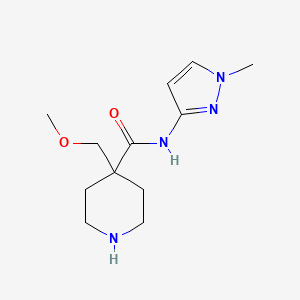![molecular formula C14H19N3O2 B6635703 N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6635703.png)
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.
Mecanismo De Acción
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide is a reversible inhibitor of EGFR TK activity, which selectively targets the mutated form of EGFR, including the T790M mutation. N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide binds to the ATP-binding pocket of EGFR, preventing the phosphorylation of downstream signaling molecules and inhibiting cell proliferation and survival.
Biochemical and Physiological Effects:
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide has been shown to induce apoptosis and cell cycle arrest in NSCLC cells with EGFR T790M mutation, leading to the inhibition of tumor growth and metastasis. In addition, N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide has been shown to have minimal effects on normal cells and tissues, suggesting its potential as a targeted therapy for NSCLC patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity against EGFR T790M mutation, its reversible binding to EGFR, and its minimal effects on normal cells and tissues. However, N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide also has limitations, including its potential for off-target effects and the development of resistance in some NSCLC patients.
Direcciones Futuras
Several future directions for the development and application of N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide have been proposed, including the investigation of its combination with other targeted therapies or immunotherapies, the exploration of its potential in other types of cancer, and the development of biomarkers to predict its efficacy and resistance. In addition, the optimization of the synthesis method and the improvement of its pharmacokinetic and pharmacodynamic properties may further enhance the therapeutic potential of N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide.
Métodos De Síntesis
The synthesis of N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide involves several steps, including the reaction of 8-bromo-5-azaspiro[3.5]nonane with 2-methyl-2-(pyridin-4-yl)propanoic acid, followed by the reduction of the resulting intermediate and the subsequent coupling with 4-chloro-6,7-dimethoxyquinazoline. The final product is obtained through several purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutation. In preclinical studies, N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide has shown potent and selective activity against EGFR T790M mutation, with minimal activity against wild-type EGFR or other kinases. In clinical trials, N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide has demonstrated significant efficacy and tolerability in NSCLC patients with EGFR T790M mutation, including those who have developed resistance to first-generation EGFR TKIs.
Propiedades
IUPAC Name |
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-12-8-10(2-6-15-12)13(19)17-11-3-7-16-14(9-11)4-1-5-14/h2,6,8,11,16H,1,3-5,7,9H2,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNJSBCADXFDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCN2)NC(=O)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chloro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6635630.png)
![4-Methyl-2-[(2-phenylpropanoylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B6635638.png)
![2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B6635639.png)
![2-[4-(2-Phenylpropanoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6635644.png)



![3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6635665.png)
![3-[(6-Fluoropyridine-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6635668.png)
![(2-Bromophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B6635685.png)

![(3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid](/img/structure/B6635697.png)
![N-[1-(ethylamino)-1-oxopropan-2-yl]-4-(methoxymethyl)piperidine-4-carboxamide](/img/structure/B6635715.png)
